molecular formula C6H15N3 B11922703 2-(Aziridin-1-ylmethyl)propane-1,3-diamine

2-(Aziridin-1-ylmethyl)propane-1,3-diamine

Cat. No.: B11922703
M. Wt: 129.20 g/mol
InChI Key: YOTPPDHDYCNUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aziridin-1-ylmethyl)propane-1,3-diamine is a chemical compound that features an aziridine ring attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-ylmethyl)propane-1,3-diamine typically involves the reaction of aziridine with propane-1,3-diamine. One common method includes the nucleophilic ring-opening of aziridine by propane-1,3-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

The major products formed from these reactions include various substituted amines and aziridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Aziridin-1-ylmethyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-ylmethyl)propane-1,3-diamine involves the interaction of its aziridine ring with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking and modification of these molecules. This reactivity is exploited in various applications, including drug development and material science.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simple diamine with similar structural features but lacking the aziridine ring.

    2-(Methylaziridin-1-yl)propane-1,3-diamine: A compound with a similar structure but with a methyl group attached to the aziridine ring.

Uniqueness

2-(Aziridin-1-ylmethyl)propane-1,3-diamine is unique due to the presence of the aziridine ring, which imparts distinct reactivity and potential applications compared to other similar compounds. The aziridine ring’s ability to undergo nucleophilic substitution and form covalent bonds with biomolecules makes it particularly valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

2-(aziridin-1-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C6H15N3/c7-3-6(4-8)5-9-1-2-9/h6H,1-5,7-8H2

InChI Key

YOTPPDHDYCNUSG-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC(CN)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.